PefachromeTry

Übersicht

Beschreibung

PefachromeTry is a synthetic substrate used in biochemical research to measure the activity of proteases. Proteases are enzymes that break down proteins and are involved in many physiological processes, including digestion, blood clotting, and immune response. PefachromeTry is used to study the structure and function of proteases and their inhibitors, as well as to screen potential drugs that target proteases.

Wirkmechanismus

PefachromeTry is cleaved by proteases at a specific site within the substrate, resulting in the release of the yellow-colored p-nitroaniline dye. The amount of dye released is proportional to the amount of protease activity present in the sample. This allows researchers to measure the activity of proteases in different biological systems and to compare the effects of different protease inhibitors.

Biochemische Und Physiologische Effekte

PefachromeTry has no direct biochemical or physiological effects on living organisms. It is an inert substrate that is used to measure the activity of proteases in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of PefachromeTry is its ease of use and sensitivity. It can be easily measured using a spectrophotometer, and the yellow color of the dye provides a clear visual indication of protease activity. Additionally, PefachromeTry is relatively inexpensive and can be used in high-throughput screening assays.

However, PefachromeTry has some limitations. It is only suitable for measuring the activity of certain types of proteases, and it may not accurately reflect the activity of proteases in vivo. Additionally, PefachromeTry is not suitable for studying the effects of protease inhibitors on cellular processes, as it only measures protease activity in vitro.

Zukünftige Richtungen

There are several future directions for research using PefachromeTry. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of the role of proteases in various physiological processes, such as inflammation and wound healing. Additionally, there is ongoing research into the development of new substrates that can be used to measure the activity of other types of enzymes, such as kinases and phosphatases.

Synthesemethoden

PefachromeTry is synthesized by combining the amino acid tyrosine with the synthetic dye p-nitroaniline. This reaction produces a yellow-colored substrate that can be easily detected and quantified using a spectrophotometer.

Wissenschaftliche Forschungsanwendungen

PefachromeTry is widely used in biochemical research to study the activity of proteases in various biological systems. It is used to screen potential protease inhibitors for their ability to block protease activity, which can lead to the development of new drugs for the treatment of diseases such as cancer, HIV, and Alzheimer's disease.

Eigenschaften

IUPAC Name |

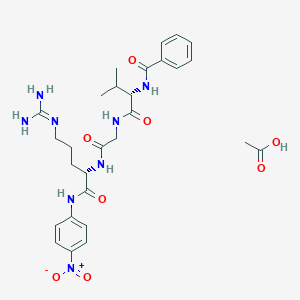

acetic acid;N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4)/t20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWECNHBSLLUDLK-DTRWSJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584963 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PefachromeTry | |

CAS RN |

161572-28-7 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)